

Technical Guide: Dermaseptin-J4 Structural Dynamics and Therapeutic Engineering

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Compound of Interest

Compound Name: *Dermaseptin-J4*

Cat. No.: *B1577008*

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Executive Summary

Dermaseptin-J4 (DRS-J4) is a cationic, amphipathic antimicrobial peptide (AMP) isolated from the skin secretion of the Jandaia leaf frog (*Phasmahyla jandaia*, formerly *Phyllomedusa jandaia*).^{[1][2][3][4]} Belonging to the broad dermaseptin superfamily, J4 is distinguished by its specific 29-residue sequence which facilitates rapid membrane permeabilization of pathogens while maintaining a distinct toxicity profile compared to its homologs (e.g., Dermaseptin-S4).

This guide provides a rigorous analysis of the **Dermaseptin-J4** amino acid sequence, its secondary structural transitions, and actionable protocols for its synthesis, purification, and functional validation. It serves as a blueprint for leveraging DRS-J4 as a scaffold for novel anti-infective therapeutics.

Part 1: Identity and Sequence Analysis

Physicochemical Profile

Dermaseptin-J4 is a linear, lysine-rich peptide that lacks cysteine residues, preventing the formation of disulfide bridges. Its activity is driven by a coil-to-helix transition upon interaction with lipid bilayers.

- Peptide Name: **Dermaseptin-J4** (DRS-J4)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- UniProt Accession: P86638[\[1\]](#)[\[3\]](#)
- Source Organism: Phasmahyla jandaia (Jandaia leaf frog)[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Sequence Length: 29 Amino Acids
- Molecular Weight: ~2838.4 Da (Calculated based on amidated C-terminus)
- Net Charge (pH 7.0): +5 (including N-terminal amine)

Amino Acid Sequence

The primary sequence is characterized by a "heptad-like" repeat of hydrophobic and cationic residues, a hallmark of amphipathic helices.

Sequence (N

C): Gly - Leu - Trp - Ser - Lys - Ile - Lys - Glu - Ala - Gly - Lys - Ala - Ala - Val - Lys - Ala - Ala - Gly - Lys - Ala - Ala - Leu - Gly - Ala - Val - Ala - Asn - Ser - Val - NH₂

Single Letter Code: GLWSKIKEAGKAAVKAAGKAALGAVANSV-NH₂

Key Structural Motifs:

- N-Terminal Conserved Region (Residues 1-3):GLW... This tryptophan-containing motif is highly conserved across the dermaseptin family and is critical for membrane anchoring and interfacial partitioning.
- Cationic Core: Five Lysine (K) residues at positions 5, 7, 11, 15, and 19 provide the electrostatic attraction necessary to bind anionic bacterial membranes.
- Helix Breakers/Linkers: Glycine (G) residues at 1, 10, 18, and 23 provide flexibility, allowing the helix to conform to the curvature of the target membrane.

Part 2: Structural Dynamics & Helical Architecture

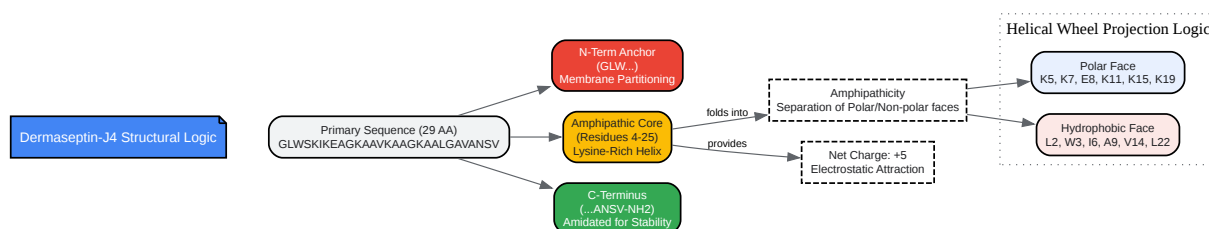
Secondary Structure

In aqueous solution, **Dermaseptin-J4** adopts a random coil conformation. However, in trifluoroethanol (TFE) or upon binding to SDS micelles/lipid bilayers, it folds into a stable α -helix.

Helical Wheel Projection: The distribution of amino acids creates a perfect amphipathic structure:

- **Hydrophobic Face:** Composed of Leucine (L), Tryptophan (W), Isoleucine (I), Valine (V), and Alanine (A). This face inserts into the lipid core of the membrane.
- **Hydrophilic (Cationic) Face:** Composed of Lysine (K), Glutamic Acid (E), Serine (S), and Asparagine (N). This face interacts with the aqueous solvent and phosphate headgroups.

Visualization: Sequence and Helical Properties



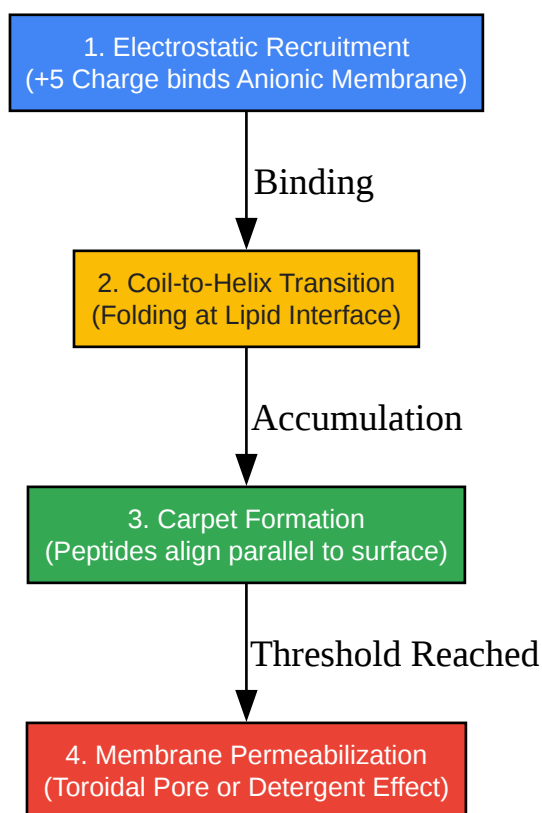
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Caption: Structural decomposition of **Dermaseptin-J4** highlighting the functional domains responsible for membrane interaction and the amphipathic nature driving the helical conformation.

Part 3: Mechanism of Action

Dermaseptin-J4 functions primarily via the "Carpet Mechanism", leading to membrane solubilization, though at lower concentrations it may form transient toroidal pores.

- **Electrostatic Attraction:** The polycationic (+5) peptide is attracted to the anionic lipopolysaccharides (LPS) of Gram-negative bacteria or teichoic acids of Gram-positive bacteria.
- **Surface Accumulation:** Peptides align parallel to the membrane surface, with the hydrophilic face interacting with phospholipid heads and the hydrophobic face buried in the lipid interface.
- **Threshold Concentration:** Once a critical peptide-to-lipid ratio is reached, the membrane curvature is disrupted.
- **Micellization/Lysis:** The bilayer disintegrates into micelle-like structures, causing cell lysis and death.



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Caption: Step-wise mechanism of **Dermaseptin-J4** membrane disruption, transitioning from electrostatic binding to catastrophic membrane failure.

Part 4: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

To obtain high-purity **Dermaseptin-J4** for research, chemical synthesis is preferred over isolation from frog skin.

Protocol:

- Resin Selection: Rink Amide MBHA resin (0.5–0.7 mmol/g loading) is required to generate the C-terminal amide.
- Coupling Strategy: Fmoc chemistry.
 - Deprotection: 20% Piperidine in DMF (2 x 10 min).
 - Coupling: 4 eq. Fmoc-Amino Acid + 4 eq. HBTU/HCTU + 8 eq. DIPEA in DMF (45 min).
- Cleavage: TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 3 hours at room temperature.
- Precipitation: Cold diethyl ether (-20°C). Centrifuge at 3000 x g for 10 min.
- Purification: RP-HPLC using a C18 column.
 - Buffer A: 0.1% TFA in Water.
 - Buffer B: 0.1% TFA in Acetonitrile.
 - Gradient: 20% to 60% Buffer B over 40 minutes.

Circular Dichroism (CD) Spectroscopy

Objective: Verify secondary structure transitions.

Parameters:

- Instrument: Jasco J-815 or equivalent.
- Concentration: 50 μM peptide.

- Solvents:
 - 10 mM Phosphate Buffer (pH 7.4) – Expect Random Coil (Minima at ~200 nm).
 - 50% TFE in Buffer – Expect
-Helix (Minima at 208 nm and 222 nm).
- Calculation: % Helicity =
.

Antimicrobial Activity (MIC Assay)

Objective: Determine Minimum Inhibitory Concentration.

- Bacteria: E. coli (Gram-), S. aureus (Gram+).[8]
- Inoculum: Dilute overnight culture to
CFU/mL in Mueller-Hinton Broth (MHB).
- Plate Setup: 96-well polypropylene plate (to prevent peptide adsorption).
- Dilution: Serial 2-fold dilution of **Dermaseptin-J4** (range 0.5 – 64 μ M).
- Incubation: 37°C for 18–24 hours.
- Readout: OD₆₀₀ nm. MIC is the lowest concentration with no visible growth.

Part 5: Data Summary

Property	Value/Description
Sequence	GLWSKIKEAGKAAVKAAGKAALGAVANSV-NH ₂
Length	29 Residues
Isoelectric Point (pI)	~10.48
Hydrophobicity	Moderate (High GRAVY score on non-polar face)
Hemolytic Activity	Lower than Dermaseptin-S4 (due to sequence interruptions by Glycine)
Target Spectrum	Broad (Gram+, Gram-, Yeasts, Protozoa)

References

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